Methyl 4-(dimethylamino)-3-nitrobenzoate

Descripción general

Descripción

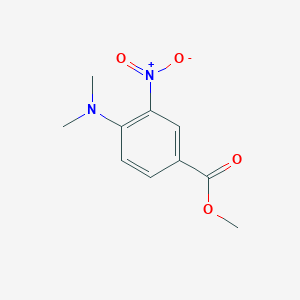

Methyl 4-(dimethylamino)-3-nitrobenzoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a dimethylamino group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-(dimethylamino)-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-(dimethylamino)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Another method involves the direct methylation of 4-(dimethylamino)-3-nitrobenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, solvent-free or green chemistry approaches, such as mechanochemical synthesis, may be employed to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(dimethylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Conversely, esterification can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification: Methanol and sulfuric acid as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 4-(Dimethylamino)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(Dimethylamino)-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 4-(dimethylamino)-3-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Medicinal Chemistry: The compound’s structural features allow it to be a potential lead compound in the development of new drugs targeting specific biological pathways.

Mecanismo De Acción

The mechanism of action of methyl 4-(dimethylamino)-3-nitrobenzoate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing nitro group and the electron-donating dimethylamino group, which influence the compound’s nucleophilicity and electrophilicity.

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Methyl 4-(dimethylamino)-3-nitrobenzoate can be compared with other similar compounds, such as:

Methyl 4-(dimethylamino)benzoate: Lacks the nitro group, resulting in different reactivity and applications.

Methyl 3-nitrobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.

4-(Dimethylamino)-3-nitrobenzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The presence of both the nitro and dimethylamino groups in this compound makes it unique, providing a balance of electron-donating and electron-withdrawing effects that can be exploited in various chemical reactions and applications.

Actividad Biológica

Methyl 4-(dimethylamino)-3-nitrobenzoate, often referred to as a derivative of nitrobenzoate compounds, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- CAS Number : 36242-50-9

The presence of the dimethylamino group is significant as it can influence the compound's solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Studies have indicated that compounds with similar structures can act as inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication and transcription. This inhibition can lead to bactericidal effects against both Gram-positive and Gram-negative bacteria.

Biological Activities

-

Antibacterial Activity :

- This compound exhibits significant antibacterial properties. For instance, it has been shown to have effective minimal inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli.

- A comparative study indicated that related compounds demonstrated MIC values ranging from 0.5 to 8 µg/mL against various pathogens, suggesting that this compound may possess similar efficacy .

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival, making them prime targets for antibiotic development.

- In vitro assays have demonstrated that this compound can inhibit these enzymes effectively, contributing to its antibacterial action .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of multiple resistant strains of bacteria. The compound was tested against a panel of clinical isolates, showing promising results with an MIC of approximately 2 µg/mL against MRSA strains .

Case Study 2: Toxicological Assessment

In a toxicological assessment, this compound was evaluated for mutagenicity using the Ames test. Results indicated that the compound did not exhibit mutagenic properties at concentrations up to 25 µM, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 4-(dimethylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)8-5-4-7(10(13)16-3)6-9(8)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUDTAQUGQEPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.